molecular formula C16H35N B085733 Bis(2-ethylhexyl)amine CAS No. 106-20-7

Bis(2-ethylhexyl)amine

Cat. No. B085733
CAS RN: 106-20-7
M. Wt: 241.46 g/mol
InChI Key: SAIKULLUBZKPDA-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl)amine, a versatile chemical compound, is utilized as an effective organocatalyst in the synthesis of racemic compounds, particularly in reactions involving α,β-unsaturated aldehydes and an iminium ion. Its role in catalyzing such chemical reactions highlights its significance in organic synthesis and potential applications in various chemical processes (Hayashi, Han, & Mori, 2023).

Synthesis Analysis

The synthesis of Bis(2-ethylhexyl)amine and related compounds often involves multi-step chemical processes. For instance, ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds, serving as tetradentate ligands, are synthesized from 2,4,6-trichloro-1,3,5-triazine in a process showcasing the compound's foundational role in complex synthesis pathways (Hermon & Tshuva, 2008). Additionally, the synthesis of bis(hydroxylmethylfurfuryl)amine monomers from 5-hydroxymethylfurfural via reductive amination exemplifies the compound's utility in creating functional biopolymers (Xu et al., 2016).

Molecular Structure Analysis

The molecular structure and electronic configuration of Bis(2-ethylhexyl)amine play a critical role in its reactivity and interaction with other compounds. The structure of bis(mu-oxo)dinickel(III) complexes supported by bis[2-(2-pyridyl)ethyl]amine ligands, for instance, provides insights into the compound's coordination behavior and electronic properties (Itoh et al., 2001).

Chemical Reactions and Properties

Bis(2-ethylhexyl)amine participates in various chemical reactions, demonstrating its versatility as a reactant and catalyst. Its involvement in the synthesis of bis[1-diethoxyphosphorylalkyl]amines through the reaction of aromatic aldehydes with ammonia and diethyl phosphite, followed by chlorotrimethylsilane treatment, highlights its reactivity and potential in organic synthesis (Kaboudin & Moradi, 2006).

Physical Properties Analysis

The physico-chemical properties of Bis(2-ethylhexyl)amine, such as its behavior in surfactant-based liquid mixtures, are influenced by its molecular structure and interactions with other compounds. The investigation of Bis(2-ethylhexyl)amine plus octanoic acid mixtures reveals significant conductivity enhancements, showcasing the compound's unique properties in molecular self-assembly and surfactant systems (Calandra et al., 2012).

Chemical Properties Analysis

The chemical properties of Bis(2-ethylhexyl)amine, such as its role in catalyzing reactions and forming complexes, underscore its utility in various chemical contexts. For example, the activation of a bis(phenoxy-amine)ZrMe2 complex by B(C6F5)3 to obtain an ion pair with a methylborate counterion in the second coordination sphere illustrates the compound's reactivity and potential for use in olefin polymerization (Ciancaleoni et al., 2009).

Scientific Research Applications

  • Surfactant-Based Liquid Systems : Bis(2-ethylhexyl)amine (BEEA) combined with octanoic acid forms mixtures with enhanced conductivity, providing insights into molecular self-assembly in surfactant-based liquid systems, beneficial for designing novel materials (Calandra et al., 2012).

  • Synthetic Lubricant Production : In the non-catalytic synthesis of bis(2-ethylhexyl)sebacate, a synthetic lubricant used in aerospace and automotive industries, bis(2-ethylhexyl)amine plays a role, particularly in reactions under subcritical conditions without external catalysts (Narayan & Madras, 2017).

  • Photophysical Properties in Amphiphilic Solvents : Bis(2-ethylhexyl)amine is used to study the photophysical properties of photochromic compounds, offering a new chemical environment that affects solvent-solute interactions (Corici et al., 2019).

  • Ionic Liquids Development : Creating ionic liquids with bis(2-ethylhexyl)dimethylammonium cation derived from bis(2-ethylhexyl)amine demonstrates high stability against strong bases, which is significant for applications requiring base-resistant materials (Lethesh et al., 2014).

  • Photoluminescent Materials : In the creation of novel photoluminescent materials, bis(2-ethylhexyl)amine is used in combination with surfactants and metal derivatives, highlighting its potential in dye lasers, optical amplifiers, and solar concentrators (Castiglione et al., 2011).

  • Environmental Analysis : Bis(2-ethylhexyl)amine, identified as a priority pollutant in soils due to its widespread use in plastic products, necessitates rapid and reproducible analytical procedures for environmental monitoring (Ma & Frederick, 1996).

  • Aptasensor Development : A SERS-based aptasensor utilizing bis(2-ethylhexyl)amine demonstrates the potential for sensitive, selective, and rapid detection of trace environmental and food contaminants (Tu et al., 2019).

  • Gold Extraction : In the extraction of Au(I) from alkaline cyanide solutions, bis(2-ethylhexyl)amine is part of a synergistic mixture that significantly enhances extraction efficiency, indicating its relevance in metallurgy and recycling (Yang et al., 2016).

  • Sewage Treatment : Bis(2-ethylhexyl)amine is monitored in sewage treatment plants to understand its removal efficiency and impact on environmental safety (Marttinen et al., 2003).

  • Toxicological Studies : Investigating the oral toxicity of bis(2-ethylhexyl)amine in rats during pregnancy and lactation highlights its potential health effects and the necessity for safety assessments in plastics technology (Arcadi et al., 1998).

Safety And Hazards

Bis(2-ethylhexyl)amine is harmful if swallowed . It causes severe skin burns and eye damage . It may cause respiratory irritation . It is toxic in contact with skin or if inhaled . It is recommended to wash face, hands, and any exposed skin thoroughly after handling .

Future Directions

Bis(2-ethylhexyl)amine has potential specialized applications . It has been used in the synthesis of stable nanosized CdS particles coated by an oriented monolayer of chemically bonded BEA molecules . It is also a suitable organocatalyst to prepare racemic compounds in the reactions of α,β-unsaturated aldehydes involving an iminium ion .

Relevant Papers Bis(2-ethylhexyl)amine has been studied as an effective organocatalyst for the racemic reactions of α,β-unsaturated aldehydes involving an iminium ion . It has also been studied as a solvent medium for lithium-ions .

properties

IUPAC Name

2-ethyl-N-(2-ethylhexyl)hexan-1-amine
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InChI

InChI=1S/C16H35N/c1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2/h15-17H,5-14H2,1-4H3
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InChI Key

SAIKULLUBZKPDA-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)CNCC(CC)CCCC
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Molecular Formula

C16H35N
Record name 2,2'-DIETHYLHEXYLAMINE
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DSSTOX Substance ID

DTXSID7025053
Record name 2-Ethyl-N-(2-ethylhexyl)-1-hexanamine
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Molecular Weight

241.46 g/mol
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Physical Description

2,2'-diethylhexylamine is a clear colorless liquid with a slight ammonia-like odor. (NTP, 1992), Liquid, Clear colorless liquid with a slight ammonia-like odor; [CAMEO]
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Record name 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-
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Boiling Point

538 °F at 760 mmHg (NTP, 1992)
Record name 2,2'-DIETHYLHEXYLAMINE
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Flash Point

270 °F (NTP, 1992), 270 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
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Density

0.8062 at 68 °F (NTP, 1992) - Less dense than water; will float
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Vapor Density

8.35 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

0.01 mmHg at 68 °F (NTP, 1992), 0.01 [mmHg]
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Product Name

Bis(2-ethylhexyl)amine

CAS RN

106-20-7, 27214-52-4
Record name 2,2'-DIETHYLHEXYLAMINE
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Synthesis routes and methods

Procedure details

Using a mixture of 1,155 g of tri-(2-ethylhexyl)-amine and 1,155 g of xylene (850 l/hr), 505.4 kg of 9.85 percent strength hydrochloric acid containing sodium chloride (250 ml/hr) were extracted in counter-current at 50° C. in the course of 1,913 hours. The extract was subjected to hydrochloride cleavage in the cleavage column at 148°-152° C.; it gave a total of 46.9 kg of hydrogen chloride, of which about one-third was obtained as concentrated hydrochloric acid, alongside hydrogen chloride gas. Since the cleavage takes place virtually quantitatively, an extraction rate of 94.2% can be calculated from the stated amount of HCl. To regenerate the amine, 100 ml per hour of the bottom product from the cleavage column were constantly passed over the adsorption column filled with aluminum oxide. After completion of the example, 1.036 g out of the 1,155 g of tri-(2-ethylhexyl)-amine employed were recovered unchanged; this corresponds to a loss of 119 g or 10.3% relative to amine employed. In addition, di-(2-ethyl-hexyl)-amine in an amount corresponding to 40 g of tertiary amine preparable therefrom could be isolated from the regeneration process. If this is taken into account, the amine loss is reduced to 6.8%. Relative to hydrogen chloride produced, the amine loss is calculated to be 0.17%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
365
Citations
P Calandra, A Ruggirello, A Mele, VT Liveri - Journal of colloid and …, 2010 - Elsevier
Surfactant-based liquid mixtures constitute an interesting class of nanostructured materials with promising potential in specialized applications. Here, structural and conductometric …
Number of citations: 47 www.sciencedirect.com
P Calandra, VT Liveri, AM Ruggirello… - Journal of Materials …, 2015 - pubs.rsc.org
Pure surfactant liquids and their binary mixtures, owing to the amphiphilic nature of the molecules involved, can exhibit nano-segregation and peculiar transport properties. The …
Number of citations: 40 pubs.rsc.org
P Calandra, VT Liveri, P Riello, I Freris… - Journal of colloid and …, 2012 - Elsevier
The physico-chemical properties of Bis(2-ethylhexyl)amine (BEEA) plus octanoic acid (OA) mixtures have been investigated by IR, SAXS, WAXS, viscosimetry, and AC complex …
Number of citations: 42 www.sciencedirect.com
P Calandra - Journal of Molecular Liquids, 2020 - Elsevier
Dibutyl phosphate (DBP)/bis(2-ethylhexyl) amine (BEEA) liquid mixtures can show optical birefringence when exposed to a magnetic field. It has been hypothesized that this is a …
Number of citations: 27 www.sciencedirect.com
M Pochylski, CO Rossi, I Nicotera, VT Liveri… - RSC …, 2016 - pubs.rsc.org
Pure surfactant liquids and their binary mixtures, owing to the amphiphilic nature of the molecules involved, can exhibit nano-segregation and peculiar transport properties. The …
Number of citations: 21 pubs.rsc.org
P Calandra, A Mandanici, V Turco Liveri… - The Journal of …, 2012 - pubs.aip.org
This work focuses on the dynamic phenomena emerging in self-assembled transient intermolecular networks formed when two different surfactants are mixed. In particular, the …
Number of citations: 16 pubs.aip.org
I Nicotera, C Oliviero Rossi, VT Liveri, P Calandra - Langmuir, 2014 - ACS Publications
Pure surfactant liquids and their binary mixtures, because of the amphiphilic nature of the molecules involved, can exhibit nanosegregation and peculiar transport properties. The idea …
Number of citations: 11 pubs.acs.org
I Nicotera, CO Rossi, C Simari, VT Liveri… - Colloids and Surfaces A …, 2016 - Elsevier
The self-diffusion coefficient, the spin-lattice relaxation times and ionic conductivity of lithium ions in liquid mixtures composed of bis(2-ethylhexyl)amine (BEEA) and bis(2-ethylhexyl)…
Number of citations: 7 www.sciencedirect.com
X Han, N Mori - Synlett, 2023 - thieme-connect.com
Bis(2-ethylhexyl)amine is a suitable organocatalyst to prepare racemic compounds in the reactions of α,β-unsaturated aldehydes involving an iminium ion, whereas diphenylprolinol …
Number of citations: 3 www.thieme-connect.com
K Shiomori, Y Kawano, R Kuboi… - Journal of chemical …, 1999 - jstage.jst.go.jp
In mixed micellar systems of sodium bis (2-ethylhexyl) sulfosuccinate and long chain alkyl amines, such as trin-octylamine and bis (2-ethylhexy1) amine, the extraction of proteins and …
Number of citations: 22 www.jstage.jst.go.jp

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